Sulfonated stilbenes
Sulfonated stilbenes are a class of organic compounds derived from stilbene, which has been chemically modified to include sulfonic acid groups. These functionalized stilbenes exhibit enhanced solubility in polar solvents due to the presence of the negatively charged sulfo group, making them versatile for various applications.
Structurally, these compounds contain a benzene ring substituted with another benzene ring via a double bond (the stilbene core), and at least one sulfonic acid moiety. The introduction of sulfonate groups can significantly alter their physicochemical properties, such as increased acidity and improved biocompatibility in certain contexts.
Sulfonated stilbenes find applications in pharmaceuticals, where they may act as precursors or intermediates for drug synthesis; in cosmetics, contributing to skin care products due to their antioxidant and anti-inflammatory properties; and in materials science, where they can be used as monomers for polymerization reactions. Additionally, these compounds have shown promise in the development of sensors and as antioxidants in food preservation.
Overall, the structural versatility and functional diversity of sulfonated stilbenes make them valuable tools across multiple industries.

構造 | 化学名 | CAS | MF |
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Erio Green B (Technical Grade) | 12768-78-4 | C31H33N2NaO6S2 |
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o-cresolsulfonphthalein-3',3''-bis(methylaminoacetic acid sodium salt) | 4079-10-1 | C27H28N2O9S |
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Fluorescent Brightener 220, Technical Grade | 16470-24-9 | C40H40N12Na4O16S4 |
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Fluorescent Brightener 210 | 28950-61-0 | C28H26N7O10S3-3.C14H16N5O4S-.4[Na] |
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Acid Green 50 (Technical Grade) | 3087-16-9 | C27H25N2NAO7S2 |
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Fluorescent Brightener 28 (Technical Grade) | 4404-43-7 | C40H44N12O10S2 |
関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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